pingbeinine pingbeinine
Brand Name: Vulcanchem
CAS No.: 131984-89-9
VCID: VC0143082
InChI: InChI=1S/C28H47NO3/c1-17(23-10-11-26(2,32)16-29(23)5)25-24(31)15-22-20-7-6-18-14-19(30)8-12-27(18,3)21(20)9-13-28(22,25)4/h6,17,19-25,30-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-,27+,28+/m1/s1
SMILES: CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O
Molecular Formula: C28H47NO3
Molecular Weight: 445.7 g/mol

pingbeinine

CAS No.: 131984-89-9

Main Products

VCID: VC0143082

Molecular Formula: C28H47NO3

Molecular Weight: 445.7 g/mol

pingbeinine - 131984-89-9

CAS No. 131984-89-9
Product Name pingbeinine
Molecular Formula C28H47NO3
Molecular Weight 445.7 g/mol
IUPAC Name (3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2R,5R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol
Standard InChI InChI=1S/C28H47NO3/c1-17(23-10-11-26(2,32)16-29(23)5)25-24(31)15-22-20-7-6-18-14-19(30)8-12-27(18,3)21(20)9-13-28(22,25)4/h6,17,19-25,30-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-,27+,28+/m1/s1
Standard InChIKey JTBAWWCDNDKCDH-NCGAYPANSA-N
Isomeric SMILES C[C@H]([C@H]1CC[C@@](CN1C)(C)O)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O
SMILES CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O
Canonical SMILES CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O
Synonyms pingbeinine
PubChem Compound 131457
Last Modified Nov 11 2021
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